molecular formula C15H12BrNO3 B2770024 2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid CAS No. 866151-17-9

2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid

Cat. No.: B2770024
CAS No.: 866151-17-9
M. Wt: 334.169
InChI Key: SETRMSCIBXZXTP-UHFFFAOYSA-N
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Description

2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid is an organic compound with the molecular formula C15H12BrNO3 and a molecular weight of 334.17 g/mol . This benzamide derivative features a brominated benzoyl group and a carboxylic acid functional group, making it a valuable building block in medicinal chemistry and chemical synthesis. Researchers can utilize this compound as a key intermediate in the development of novel pharmaceutical candidates and bioactive molecules. Its structure suggests potential applications in the synthesis of more complex compounds for biological screening, including the exploration of structure-activity relationships (SAR). The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3-bromobenzoyl)amino]-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO3/c1-9-5-6-13(12(7-9)15(19)20)17-14(18)10-3-2-4-11(16)8-10/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETRMSCIBXZXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid typically involves the reaction of 3-bromobenzoyl chloride with 5-methyl-2-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions, making it valuable for creating diverse derivatives.

Biology

The compound is utilized in biological studies to investigate enzyme inhibition and protein-ligand interactions. Its potential to inhibit cyclooxygenase enzymes suggests applications in anti-inflammatory research.

Medicine

Research indicates that 2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid may possess therapeutic properties:

  • Anti-inflammatory Effects : The compound may inhibit the production of pro-inflammatory cytokines by blocking NF-kB signaling pathways.
  • Anticancer Potential : Similar compounds have shown efficacy against cancer cell lines by inhibiting dihydrofolate reductase (DHFR), crucial for DNA synthesis in rapidly dividing cells.

Industry

In industrial applications, this compound is explored for developing new materials and chemical processes due to its unique chemical properties.

Anticancer Activity

Research has indicated that derivatives similar to this compound exhibit significant anticancer properties:

  • Mechanism : Inhibition of key enzymes involved in cancer proliferation.
  • Case Study : A derivative showed efficacy against breast and colon cancer cell lines by inducing apoptosis through caspase activation pathways.

Anti-inflammatory Activity

The compound's structure suggests potential anti-inflammatory activity:

  • Mechanism : Inhibition of pro-inflammatory cytokines.
  • Case Study : In vitro studies demonstrated reduced levels of TNF-alpha and IL-6 in macrophages treated with related compounds.

Antimicrobial Activity

Emerging evidence suggests antimicrobial properties:

  • Mechanism : Disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
  • Case Study : Related benzamide derivatives exhibited activity against Gram-positive bacteria, indicating potential therapeutic applications against bacterial infections.

Summary of Biological Activities Data Table

Biological ActivityMechanismCase Study Reference
AnticancerInhibition of DHFRInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibition of NF-kBReduces TNF-alpha and IL-6 levels
AntimicrobialDisruption of membranesEffective against Gram-positive bacteria

Mechanism of Action

The mechanism of action of 2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins. This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid and related compounds:

Compound Name Key Structural Features Biological Activity/Applications Synthesis Challenges References
This compound Benzoic acid core, 3-bromobenzoyl amino group, 5-methyl substituent Potential enzyme inhibition (inferred from analogs); structural studies via crystallography Likely challenges in avoiding C–N bond cleavage during hydrogenation steps
ZL033 8-Deazatetrahydrofolate analog with 3-bromopropane and dibromophenyl groups Inhibits methionine synthase (IC₅₀: 1.4 ± 0.4 µM) and HL-60 cell proliferation (IC₅₀: 2.0 µM) Benzylic hydrogenolysis of C9–N10 bond during catalytic hydrogenation
Methyl 2-[(3-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate Thiophene ring, 4,5-dimethyl groups, esterified carboxylate Unknown biological activity; potential use in materials science or as a synthetic intermediate Steric hindrance from thiophene and dimethyl groups may complicate coupling steps
3-(2-Aminophenyl)-5-methylbenzoic acid Benzoic acid core, 2-aminophenyl substituent, 5-methyl group Safety data available (acute toxicity); no explicit activity reported Oxidative instability of the aminophenyl group
1-(2-Chlorophenyl)cyclopentanecarboxylic acid Cyclopentane ring fused to chlorophenyl group, carboxylic acid Unknown activity; structural analog for studying halogen effects Steric challenges in cyclopentane functionalization

Physicochemical Properties

  • Lipophilicity: The 5-methyl group in the target compound increases logP compared to non-methylated analogs (e.g., 3-(2-aminophenyl)-5-methylbenzoic acid), enhancing membrane permeability .

Biological Activity

2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid, also known as a derivative of amino benzoic acids, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C15H14BrN1O2
  • Molecular Weight : 305.18 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this context)
  • Structure : The compound features a bromobenzoyl group attached to an amino group and a carboxylic acid moiety.

Anticancer Potential

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related benzamide derivatives have shown:

  • Mechanism : These compounds often act by inhibiting key enzymes involved in cancer cell proliferation. For example, they may inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
  • Case Study : A derivative demonstrated efficacy against various cancer cell lines, including breast and colon cancer, by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Research indicates that similar compounds can inhibit the production of pro-inflammatory cytokines:

  • Mechanism : The inhibition of NF-kB signaling pathways is a common mechanism through which these compounds exert their anti-inflammatory effects .
  • Case Study : In vitro studies showed that a related compound reduced the levels of TNF-alpha and IL-6 in macrophages, indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

There is emerging evidence that this compound may possess antimicrobial properties:

  • Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death .
  • Case Study : Similar benzamide derivatives have shown activity against Gram-positive bacteria, suggesting a potential application in treating bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of DHFR; apoptosis induction
Anti-inflammatoryInhibition of NF-kB signaling
AntimicrobialDisruption of cell membranes

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid?

The synthesis typically involves coupling 3-bromobenzoic acid derivatives with 5-methylanthranilic acid (2-amino-5-methylbenzoic acid) . Key steps include:

  • Acylation : Reacting 3-bromobenzoyl chloride with 5-methylanthranilic acid under basic conditions (e.g., using triethylamine in anhydrous DCM) to form the amide bond.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Purity can exceed 95% with optimized conditions .

Q. How can the purity and structural integrity of the compound be validated?

  • Analytical Techniques :
    • HPLC : Reverse-phase C18 column, mobile phase acetonitrile/water (0.1% TFA), retention time ~12–15 minutes .
    • NMR : Key signals include the aromatic protons (δ 7.2–8.1 ppm for bromobenzoyl and methylbenzoic acid moieties) and the amide NH (δ 10.2–10.5 ppm) .
    • Mass Spectrometry : ESI-MS ([M+H]+ expected at ~349.2 m/z) confirms molecular weight .

Q. What solvent systems are suitable for its solubility and stability in vitro?

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or ethanol (10–20 mg/mL at 25°C) .
  • Stability : Store at –20°C in inert atmospheres to prevent hydrolysis of the amide bond. Stability in aqueous buffers (pH 7.4) is limited to <48 hours .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling reactions?

The 3-bromobenzoyl group acts as an electrophilic partner in Suzuki-Miyaura or Ullmann coupling reactions. For example:

  • Suzuki Reaction : Palladium catalysis (Pd(PPh₃)₄) with arylboronic acids yields biaryl derivatives. The bromine’s position (meta) directs coupling to the para position .
  • Challenges : Steric hindrance from the methyl group on the benzoic acid moiety may reduce reaction yields (~40–60%) unless bulky ligands (e.g., SPhos) are used .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Study : Discrepancies in enzyme inhibition assays (e.g., COX-2 vs. COX-1 selectivity) may arise from:
    • Protonation State : The carboxylic acid group’s ionization (pKa ~4.5) affects binding in physiological vs. assay conditions .
    • Metabolite Interference : Degradation products (e.g., free benzoic acid) may confound results. Use LC-MS to monitor stability during assays .

Q. How can computational modeling predict its interactions with biological targets?

  • Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to proteins (e.g., kinases). The bromine atom’s hydrophobic surface area enhances van der Waals interactions in ATP-binding pockets .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Key residues (e.g., Lys101 in COX-2) form hydrogen bonds with the carboxylic acid group .

Q. What are the limitations of current synthetic methods for scaling to gram quantities?

  • Bottlenecks :
    • Low Yields : Amide coupling efficiency drops >5 mmol due to side reactions (e.g., Schlenk equilibrium). Use HATU/DIPEA for higher yields (75–85%) .
    • Purification : Scale-up requires switchable solvents (e.g., THF/water) for efficient precipitation .

Methodological Recommendations

Q. Experimental Design for Structure-Activity Relationship (SAR) Studies

  • Variants : Synthesize analogs with halogen substitutions (e.g., Cl, I) or methyl group removal.
  • Controls : Include parent benzoic acid and bromobenzamide derivatives to isolate contributions of specific functional groups .

Q. Data Reproducibility in Kinetic Studies

  • Protocol : Pre-equilibrate enzyme and compound in assay buffer (30 min, 37°C) to ensure consistent ionization states.
  • Validation : Triplicate runs with internal standards (e.g., ibuprofen for COX inhibition assays) .

Critical Analysis of Contradictory Evidence

  • Example : Conflicting reports on cytotoxicity (IC50 ranging from 10–100 µM) may stem from:
    • Cell Line Variability : Test in multiple lines (e.g., HeLa, MCF-7) with standardized MTT protocols .
    • Redox Interference : The compound’s bromine may quench resazurin in viability assays. Use alternative methods (e.g., clonogenic assays) .

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